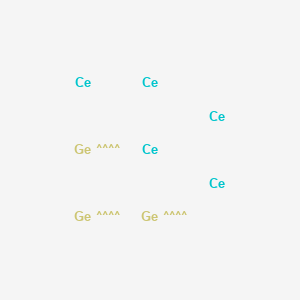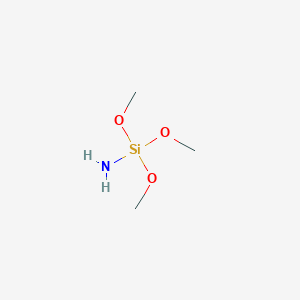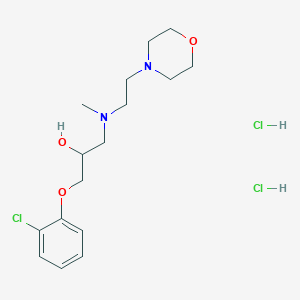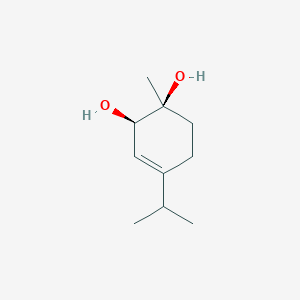![molecular formula C13H18N2O3 B14718327 [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate CAS No. 17788-27-1](/img/structure/B14718327.png)
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29362 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a propanoylamino group and an N-propan-2-ylcarbamate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate typically involves the reaction of 3-aminophenol with propanoyl chloride to form 3-(propanoylamino)phenol. This intermediate is then reacted with isopropyl chloroformate to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand enzyme-substrate interactions and protein binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- [3-(propanoylamino)phenyl] N-methylcarbamate
- [3-(propanoylamino)phenyl] N-ethylcarbamate
- [3-(propanoylamino)phenyl] N-butylcarbamate
Comparison: Compared to its similar compounds, [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate is unique due to its specific substituents, which influence its reactivity and interaction with biological targets. The presence of the isopropyl group in the carbamate moiety provides distinct steric and electronic properties, making it more suitable for certain applications .
Propriétés
Numéro CAS |
17788-27-1 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(16)15-10-6-5-7-11(8-10)18-13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
ZZROZXYQSJYQJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
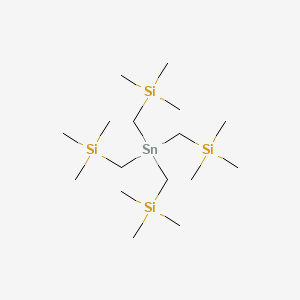


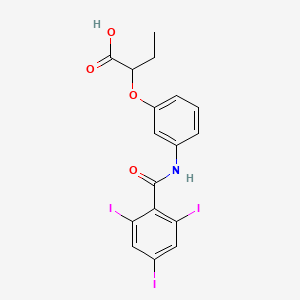

![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
